molecular formula C16H16N2O5 B5693698 N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide CAS No. 5521-50-6

N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide

Cat. No.: B5693698
CAS No.: 5521-50-6
M. Wt: 316.31 g/mol
InChI Key: LLLJQJNVGMUARH-UHFFFAOYSA-N
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Description

The specific compound, N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide, represents a confluence of chemical motifs that are of significant interest in medicinal chemistry and organic synthesis. Its structure, featuring a dimethoxyphenyl ring, a nitrophenyl moiety, and an acetamide (B32628) linkage, suggests a potential for diverse biological activities and offers a rich scaffold for chemical modification.

Amide bonds are fundamental to the structure of peptides, proteins, and a vast array of pharmaceuticals. figshare.comresearchgate.net Their stability, ability to form hydrogen bonds, and conformational properties make them a favored functional group in drug design. researchgate.net Amide-containing compounds exhibit a wide spectrum of pharmacological activities, including but not limited to anticonvulsant, antibacterial, anti-inflammatory, and anticancer effects. researchgate.netarchivepp.com The synthesis of amides is a cornerstone of organic chemistry, with numerous methods developed for their efficient construction. These methods are crucial for creating libraries of novel compounds for high-throughput screening and lead optimization in drug discovery programs. figshare.com

The versatility of the amide group also extends to its role as a pharmacophore, a molecular feature responsible for a drug's pharmacological activity. researchgate.net Medicinal chemists often explore modifications of the groups attached to the amide nitrogen and carbonyl carbon to fine-tune the compound's properties, such as potency, selectivity, and pharmacokinetic profile. nih.gov

The rationale for investigating this specific scaffold includes:

Exploring Novel Biological Activities: The unique combination of functional groups may result in unforeseen biological activities.

Structure-Activity Relationship (SAR) Studies: This scaffold serves as a starting point for systematic modifications to understand how different substituents affect biological activity.

Development of New Synthetic Methodologies: The synthesis of this and related compounds can drive the development of more efficient and sustainable chemical reactions.

The investigation of novel acetamide derivatives like this compound employs a range of advanced research methodologies.

Synthesis and Characterization:

Modern Synthetic Techniques: These include microwave-assisted synthesis for rapid reaction optimization and flow chemistry for scalable and controlled production. archivepp.com

Spectroscopic Analysis: Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are essential for confirming the structure and purity of the synthesized compound. nih.govjcbsc.org

X-ray Crystallography: This technique provides definitive information about the three-dimensional structure of the molecule in the solid state, revealing details about bond lengths, bond angles, and intermolecular interactions. nih.goviucr.org

Biological Evaluation:

In Vitro Assays: A wide array of cell-based and biochemical assays are used to screen for biological activity, such as antimicrobial, anticancer, or enzyme inhibitory effects. nih.govresearchgate.net

Computational Modeling and Docking Studies: Molecular docking simulations can predict the binding affinity and mode of interaction of the compound with specific biological targets, such as enzymes or receptors. This helps in understanding the mechanism of action and in designing more potent analogs. nih.gov

Table 1: Key Research Methodologies and Their Applications

Methodology Application in the Study of Acetamide Derivatives
Microwave-Assisted Synthesis Rapid optimization of reaction conditions for synthesis.
NMR Spectroscopy Elucidation of the chemical structure and confirmation of purity.
Mass Spectrometry Determination of the molecular weight and fragmentation pattern.
X-ray Crystallography Determination of the precise three-dimensional molecular structure.
In Vitro Biological Assays Screening for a wide range of pharmacological activities.
Molecular Docking Predicting the interaction of the compound with biological targets.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O5/c1-22-13-7-8-15(23-2)14(10-13)17-16(19)9-11-3-5-12(6-4-11)18(20)21/h3-8,10H,9H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLLJQJNVGMUARH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)CC2=CC=C(C=C2)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20970539
Record name N-(2,5-Dimethoxyphenyl)-2-(4-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

316.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5521-50-6
Record name N-(2,5-Dimethoxyphenyl)-2-(4-nitrophenyl)ethanimidic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20970539
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Strategies and Derivatization Methodologies for N 2,5 Dimethoxyphenyl 2 4 Nitrophenyl Acetamide

Retrosynthetic Analysis and Key Disconnection Points for N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide

Retrosynthetic analysis is a powerful tool for devising synthetic routes to complex molecules. The primary disconnection for this compound involves the amide bond, a common and logical cleavage point in the retrosynthesis of amides. youtube.com This C-N bond disconnection leads to two key precursors: 2,5-dimethoxyaniline (B66101) and 2-(4-nitrophenyl)acetic acid.

Further disconnection of 2,5-dimethoxyaniline is not typically necessary as it is a commercially available starting material. However, from a fundamental perspective, it can be retrosynthetically derived from 1,4-dimethoxybenzene (B90301) through nitration followed by reduction. The synthesis of 2,5-dimethoxyaniline from 2,5-dimethoxynitrobenzene via catalytic hydrogenation is a known industrial process. guidechem.com

The second precursor, 2-(4-nitrophenyl)acetic acid, can be disconnected at the C-C bond between the phenyl ring and the acetic acid moiety. However, a more practical approach involves the functional group interconversion of a benzyl (B1604629) halide. For instance, 4-nitrobenzyl cyanide can be hydrolyzed to afford 2-(4-nitrophenyl)acetic acid. asianpubs.org The 4-nitrobenzyl cyanide itself can be prepared from 4-nitrobenzyl halide, which is accessible from the nitration of toluene (B28343) followed by benzylic halogenation.

Key Disconnection Points:

Primary Disconnection (Amide C-N bond): this compound → 2,5-dimethoxyaniline + 2-(4-nitrophenyl)acetic acid

Secondary Disconnection (for 2,5-dimethoxyaniline): 2,5-dimethoxyaniline → 2,5-dimethoxynitrobenzene → 1,4-dimethoxybenzene

Secondary Disconnection (for 2-(4-nitrophenyl)acetic acid): 2-(4-nitrophenyl)acetic acid → 4-nitrobenzyl cyanide → 4-nitrobenzyl halide → 4-nitrotoluene (B166481) → Toluene

Optimized Reaction Pathways for the Preparation of this compound

The most common method for the synthesis of this compound involves the coupling of 2,5-dimethoxyaniline and an activated form of 2-(4-nitrophenyl)acetic acid. A widely used approach is the conversion of the carboxylic acid to its more reactive acid chloride. 2-(4-nitrophenyl)acetic acid can be treated with thionyl chloride (SOCl₂) or oxalyl chloride to yield 2-(4-nitrophenyl)acetyl chloride. This intermediate is then reacted with 2,5-dimethoxyaniline in the presence of a base, such as triethylamine (B128534) or pyridine (B92270), to neutralize the HCl generated during the reaction and drive the formation of the amide bond.

Alternatively, various coupling reagents can be employed to facilitate the direct amidation of the carboxylic acid with the amine, avoiding the need to isolate the acid chloride. researchgate.net Common coupling agents include carbodiimides like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used in conjunction with additives such as 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and reduce racemization. peptide.com

Method Reagents General Conditions Advantages Disadvantages
Acid Chloride2,5-dimethoxyaniline, 2-(4-nitrophenyl)acetyl chloride, Base (e.g., triethylamine)Anhydrous organic solvent (e.g., DCM, THF), Room temperatureHigh reactivity, generally good yieldsRequires preparation of the acid chloride, generation of HCl
Coupling Reagent2,5-dimethoxyaniline, 2-(4-nitrophenyl)acetic acid, Coupling agent (e.g., DCC, EDC), Additive (e.g., HOBt)Organic solvent (e.g., DMF, DCM), Room temperatureMilder conditions, one-pot procedureBy-products can be difficult to remove, cost of reagents

In recent years, the principles of green chemistry have been increasingly applied to amide bond formation to reduce the environmental impact of chemical synthesis. ucl.ac.uk Several greener alternatives to conventional methods are applicable to the synthesis of this compound.

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate amide synthesis, often leading to higher yields in shorter reaction times and under solvent-free conditions. tandfonline.commdpi.comnih.gov The direct reaction of 2,5-dimethoxyaniline and 2-(4-nitrophenyl)acetic acid under microwave irradiation, potentially with a catalytic amount of a dehydrating agent, presents a more energy-efficient route. researchgate.net

Solvent-Free Synthesis: Conducting the reaction in the absence of a solvent minimizes waste and simplifies product purification. scispace.comrsc.orgresearchgate.net The reactants can be heated together, sometimes with a solid-supported catalyst, to promote the amidation reaction. researchgate.net

Enzymatic Synthesis: Biocatalysis offers a highly selective and environmentally benign approach to amide synthesis. nih.gov Lipases, for instance, can catalyze the amidation of carboxylic acids and amines in non-aqueous media. rsc.org The use of an immobilized lipase (B570770) could allow for easy separation and reuse of the catalyst, further enhancing the sustainability of the process.

Green Approach Key Features Potential Benefits
Microwave-AssistedRapid heating, shorter reaction timesIncreased efficiency, reduced energy consumption, potential for solvent-free conditions
Solvent-FreeAbsence of organic solventsReduced waste, simplified workup, lower environmental impact
Enzymatic CatalysisUse of biocatalysts (e.g., lipases)High selectivity, mild reaction conditions, biodegradable catalysts

The synthesis of this compound requires careful consideration of chemo- and regioselectivity, particularly if the starting materials are not pre-functionalized.

If starting from 1,4-dimethoxybenzene, the nitration step to introduce the nitro group is a critical regioselective transformation. The two methoxy (B1213986) groups are ortho, para-directing. Nitration of 1,4-dimethoxybenzene would likely lead to the introduction of the nitro group at the 2-position. Further nitration can also occur, and controlling the reaction conditions to achieve mono-nitration is crucial. The dinitration of 1,4-dialkoxybenzenes has been shown to exhibit surprising regioselectivity. nih.gov

The amidation reaction itself is generally chemoselective, with the amine preferentially attacking the activated carboxylic acid derivative over other functional groups that might be present in more complex analogues.

Rational Design and Synthesis of this compound Analogues and Derivatives

The N-(2,5-dimethoxyphenyl) moiety offers several positions for structural modification to generate a library of analogues. These modifications can be introduced either by starting with a substituted 2,5-dimethoxyaniline or by post-synthetic modification of the final product.

Synthesis of Substituted 2,5-Dimethoxyanilines: A variety of substituted 2,5-dimethoxyanilines can be synthesized and then coupled with 2-(4-nitrophenyl)acetic acid. For example, halogenated derivatives can be prepared through electrophilic halogenation of 1,4-dimethoxybenzene, followed by nitration and reduction. The synthesis of 4-chloro-2,5-dimethoxyaniline (B1194742) has been reported via the reduction of 4-chloro-2,5-dimethoxynitrobenzene. chemicalbook.com

Post-Synthetic Modification: Electrophilic aromatic substitution reactions on the N-(2,5-dimethoxyphenyl) ring of the final product could be challenging due to the presence of the deactivating acetamido group. However, under forcing conditions, further functionalization might be achievable. The regioselectivity of such reactions would be governed by the combined directing effects of the acetamido and two methoxy groups.

Below is a table of representative structural modifications at the N-(2,5-dimethoxyphenyl) moiety and the corresponding starting anilines.

Derivative Substituent on the N-(2,5-dimethoxyphenyl) ring Required Starting Aniline (B41778)
4-Chloro-N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide4-Chloro4-Chloro-2,5-dimethoxyaniline
4-Bromo-N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide4-Bromo4-Bromo-2,5-dimethoxyaniline
4-Methyl-N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide4-Methyl2,5-Dimethoxy-4-methylaniline

The synthesis of these analogues would follow the same optimized reaction pathways described in section 2.2, providing a platform for structure-activity relationship studies.

Manipulation of the 2-(4-nitrophenyl)acetamide (B3055146) Core

The structural backbone of the target compound is the 2-(4-nitrophenyl)acetamide core. nih.gov This moiety offers several strategic points for chemical modification, enabling the synthesis of a diverse range of derivatives. A primary and highly versatile handle for manipulation is the nitro group on the phenyl ring.

The chemical reduction of the aromatic nitro group is a fundamental transformation. This reaction converts the electron-withdrawing nitro moiety into a nucleophilic amino group, yielding a 2-(4-aminophenyl)acetamide (B1267592) intermediate. This transformation dramatically alters the electronic properties of the phenyl ring and provides a key functional group for subsequent derivatization. Common reagents for this reduction include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen source) or metal-acid systems (e.g., tin or iron in hydrochloric acid).

Further manipulation can target the acetamide (B32628) linker. Under specific conditions, the amide bond can be hydrolyzed to yield 2,5-dimethoxyaniline and 4-nitrophenylacetic acid. These separated components can then be utilized in further synthetic pathways. For instance, the 4-nitrophenylacetic acid could be coupled with a different set of anilines or other amines to explore variations in that portion of the molecule.

While the 4-nitrophenyl ring is deactivated towards electrophilic aromatic substitution due to the presence of the nitro group, nucleophilic aromatic substitution (SNAr) could be a viable strategy if additional activating groups were present on the ring.

Introduction of Diverse Pharmacophores for Library Generation

The generation of a chemical library from a core scaffold is a cornerstone of modern medicinal chemistry and materials science. The 2-(4-nitrophenyl)acetamide scaffold, particularly after manipulation, serves as an excellent starting point for creating a library of related compounds. The concept of a pharmacophore—the essential spatial and electronic features required for biological activity—guides the selection of functionalities to be introduced. nih.gov

Following the reduction of the nitro group to an amine, the resulting 2-(4-aminophenyl)acetamide core becomes a versatile platform for diversification. The primary amino group can readily undergo a variety of well-established chemical reactions to introduce new pharmacophoric elements:

Acylation: Reaction with a diverse range of acyl chlorides or carboxylic acids (using coupling agents) can introduce new amide functionalities, varying in size, lipophilicity, and hydrogen bonding capability.

Sulfonylation: Treatment with various sulfonyl chlorides can yield sulfonamides, which are common motifs in biologically active molecules.

Alkylation: Reductive amination or direct alkylation can introduce different alkyl or aryl-alkyl substituents.

Urea (B33335) and Thiourea (B124793) Formation: Reaction with isocyanates or isothiocyanates provides access to urea and thiourea derivatives, which offer distinct hydrogen bonding patterns.

This strategic derivatization allows for "scaffold hopping," where the core structure is retained while the peripheral functional groups are systematically varied to explore the chemical space and identify compounds with desired properties. nih.gov This approach facilitates the development of structure-activity relationships (SAR) by correlating the changes in chemical structure with their impact on a specific endpoint. The introduction of different functional groups can modulate parameters such as solubility, receptor binding affinity, and metabolic stability.

Advanced Characterization Techniques for Research Materials

The unambiguous structural confirmation of this compound and its derivatives relies on a suite of advanced analytical techniques. These methods provide detailed information on connectivity, molecular formula, and three-dimensional structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the molecular structure. For this compound, ¹H and ¹³C NMR spectra would provide definitive information about the arrangement of atoms. Based on data from analogous compounds, a predicted spectrum can be outlined. rsc.org The ¹H NMR spectrum would show distinct signals for the aromatic protons on both the dimethoxyphenyl and nitrophenyl rings, the methylene (B1212753) bridge protons, the methoxy groups, the amide proton, and the acetyl methyl group if it were present instead of the nitrophenylacetyl group. The ¹³C NMR would similarly show characteristic peaks for each unique carbon atom in the molecule.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound in CDCl₃.
AssignmentPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
Amide (NH)~8.0-8.5 (s, 1H)-
Nitrophenyl (Ar-H)~8.2 (d, 2H), ~7.5 (d, 2H)~147 (C-NO₂), ~144 (C-CH₂), ~130 (CH), ~124 (CH)
Dimethoxyphenyl (Ar-H)~8.0 (d, 1H), ~6.9 (d, 1H), ~6.7 (dd, 1H)~154 (C-OCH₃), ~142 (C-OCH₃), ~128 (C-NH), ~113 (CH), ~112 (CH), ~110 (CH)
Methylene (CH₂)~3.8 (s, 2H)~45
Methoxy (OCH₃)~3.8 (s, 3H), ~3.7 (s, 3H)~56, ~55
Amide Carbonyl (C=O)-~169-170

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS), often coupled with electrospray ionization (ESI), would provide the exact mass of the molecular ion, confirming the molecular formula C₁₆H₁₆N₂O₅. The electron ionization (EI) mass spectrum of related compounds like N-(4-nitrophenyl)acetamide shows characteristic fragmentation patterns that can be expected for the target molecule. nist.gov Key fragmentation would likely include cleavage of the amide bond (C-N bond) and the bond between the carbonyl group and the methylene bridge, providing structural information about the different components of the molecule.

X-ray Crystallography

Single-crystal X-ray crystallography provides the most definitive structural evidence, revealing the precise three-dimensional arrangement of atoms in the solid state, including bond lengths, bond angles, and torsional angles. Studies on structurally related acetamides reveal important conformational features. For instance, in N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide, the acetamide group is significantly twisted out of the plane of the phenyl ring, with a dihedral angle of 47.24 (6)°. iucr.org This non-planarity is often due to steric hindrance from substituents ortho to the amide linkage. iucr.org The crystal packing is typically stabilized by intermolecular interactions, most commonly N-H···O hydrogen bonds that link molecules into chains or more complex networks. iucr.orgnih.goviucr.org

Table 2: Representative Crystallographic Data for a Structurally Related Compound, N-(4-methoxy-2-methyl-5-nitrophenyl)acetamide. iucr.org
ParameterValue
Chemical FormulaC₁₀H₁₂N₂O₄
Crystal SystemMonoclinic
Space GroupP2₁/n
a (Å)7.5121 (3)
b (Å)7.6865 (3)
c (Å)18.4411 (7)
β (°)96.887 (2)
Volume (ų)1056.12 (7)
Key Torsion Angle (Acetamide-Phenyl Dihedral)47.24 (6)°
Dominant Intermolecular InteractionN—H···O Hydrogen Bonding

These advanced characterization techniques, used in concert, provide a comprehensive understanding of the structure and conformation of this compound and any derivatives generated through synthetic manipulation.

Comprehensive Biological Evaluation and Preclinical Pharmacological Investigations of N 2,5 Dimethoxyphenyl 2 4 Nitrophenyl Acetamide

In Vivo Efficacy Studies in Non-Human Animal Models (Excluding Clinical Human Trial Data)

There are no records of any in vivo efficacy studies conducted in non-human animal models for N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide.

While research exists on various related acetamide (B32628), nitrophenyl, and dimethoxyphenyl derivatives, the unique combination of these moieties in the specified compound has not been the subject of published biological evaluation according to the available records. Therefore, no data tables or detailed research findings can be provided.

Establishment and Validation of Disease Models for Compound Efficacy Testing

No published research could be identified that describes the establishment or validation of specific disease models used for testing the efficacy of this compound.

Evaluation of Potential Therapeutic Applications in Animal Systems (e.g., anti-inflammatory, anticancer, anthelmintic)

There is no available data from in vivo animal studies evaluating the potential therapeutic applications of this compound. Searches for its efficacy as an anti-inflammatory, anticancer, or anthelmintic agent in animal systems did not yield any specific results.

Comparative Efficacy Assessments with Reference Compounds in Preclinical Settings

No preclinical studies were found that conduct a comparative efficacy assessment of this compound against any reference or standard compounds.

Elucidation of Molecular and Cellular Mechanisms of Action

Characterization of Intracellular Signaling Pathway Modulation

No studies were found that characterize how this compound modulates any intracellular signaling pathways.

Analysis of Gene Expression and Proteomic Changes Induced by the Compound

There are no published analyses of gene expression or proteomic changes induced by treatment with this compound.

Role of Nitro Group Bioreduction in Mechanistic Pathways

The biological activity of many nitroaromatic compounds is intrinsically linked to the enzymatic reduction of the nitro group. This bioreduction is a critical activation step that leads to the formation of pharmacologically active metabolites. While direct preclinical studies on the metabolic fate of this compound are not extensively available in the public domain, the well-established principles of nitroaromatic compound metabolism by nitroreductases provide a strong basis for its likely mechanistic pathways.

Nitroreductases are a family of flavin-containing enzymes that catalyze the reduction of a nitro group (-NO₂) to a nitroso (-NO), hydroxylamino (-NHOH), and finally an amino (-NH₂) group. nih.gov This reductive process is often a prerequisite for the compound's therapeutic or toxic effects. The electron-withdrawing nature of the nitro group in the parent compound is transformed into electron-donating characteristics in the amino metabolite, drastically altering the molecule's electronic and biological properties.

The bioreduction of a nitroaromatic compound can proceed through a series of one- or two-electron transfer steps. These reactions are catalyzed by various enzymes, including NADPH:cytochrome P450 reductase, xanthine (B1682287) oxidase, and other flavoproteins found in both mammalian tissues and microorganisms. nih.gov The specific enzymes involved and the rate of reduction can be influenced by the compound's structure and the local physiological environment, such as oxygen concentration.

The intermediate metabolites, particularly the nitroso and hydroxylamino derivatives, are often highly reactive. These intermediates can covalently bind to cellular macromolecules, including DNA and proteins, which is a common mechanism for the cytotoxic effects of some nitroaromatic compounds. nih.gov The final amino metabolite is generally more stable but may possess its own distinct biological activity or be a substrate for further metabolic transformations.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses of N 2,5 Dimethoxyphenyl 2 4 Nitrophenyl Acetamide Derivatives

Systematic Exploration of Structural Features and their Impact on Biological Activity

The biological activity of a compound is intrinsically linked to its three-dimensional structure and physicochemical properties. For N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide and its derivatives, a systematic analysis of its structural components—the N-(2,5-dimethoxyphenyl) moiety, the 2-(4-nitrophenyl) group, and the central acetamide (B32628) linkage—is crucial for understanding how modifications can influence its interactions with biological targets.

The electronic landscape of this compound is characterized by a balance of electron-donating and electron-withdrawing groups, which significantly dictates its potential for biological interactions.

The N-(2,5-dimethoxyphenyl) Ring : This ring contains two methoxy (B1213986) (-OCH3) groups, which are strong electron-donating groups due to the resonance effect of the oxygen lone pairs. Their positions at C2 and C5 influence the electron density of the aniline (B41778) nitrogen, which in turn affects the character of the amide bond. This electron-rich nature can be crucial for forming specific interactions, such as pi-stacking or cation-pi interactions, with a biological target.

The 2-(4-nitrophenyl) Ring : In contrast, the phenyl ring attached to the acetyl group features a nitro (-NO2) group at the para-position. The nitro group is a powerful electron-withdrawing group, which significantly reduces the electron density of its attached aromatic ring. This property can make the ring an important hydrogen bond acceptor and influence its stacking interactions. The dual electronic modulation provided by both methoxy (electron-donating) and nitro (electron-withdrawing) groups allows for fine-tuning of reactivity and binding affinity. srinichem.com

The specific positioning of these substituents is critical. For instance, shifting the nitro group from the para- to the ortho- or meta-position would alter the molecule's dipole moment and its ability to interact with specific residues in a receptor's binding pocket. Similarly, altering the positions of the methoxy groups would redistribute the electron density on the other ring, potentially affecting binding affinity. Studies on other acetanilide (B955) derivatives have shown that nitration often occurs at the ortho and para positions, and the resulting isomers can exhibit different biological profiles. researchgate.net

Table 1: Hypothetical Impact of Substituent Modifications on Biological Activity

Modification on Core Structure Ring Modified Expected Change in Electronic Properties Potential Impact on Activity
Replace -NO2 with -CN 4-nitrophenyl Maintained electron-withdrawing character, altered geometry May retain activity if electronic properties are key; change could affect specific H-bonds.
Replace -NO2 with -NH2 4-nitrophenyl Change from electron-withdrawing to electron-donating Drastic change in activity expected due to altered electronics and H-bonding capacity.
Move -OCH3 from C5 to C4 2,5-dimethoxyphenyl Altered pattern of electron donation into the ring Could increase or decrease binding affinity depending on the target's electronic requirements.

This compound is an acyclic molecule with several rotatable bonds, granting it significant conformational flexibility. The key areas of flexibility are:

Rotation around the C(aryl)-N(amide) bond.

Rotation around the C(O)-C(alpha) bond.

Rotation around the C(alpha)-C(aryl) bond.

This inherent flexibility allows the molecule to adopt different shapes, which can be advantageous for binding to a dynamic biological target. However, a high degree of flexibility can also be detrimental, as the molecule must adopt a specific "bioactive" conformation to be active, which can come at an entropic cost. Understanding the preferred low-energy conformations is therefore essential for designing more rigid, and potentially more potent, analogues.

Modifying the core functional groups of the parent compound provides a direct method to probe the structure-activity relationship.

Amide Linkage : The amide group is a cornerstone of the structure. pulsus.compulsus.com The N-H group acts as a hydrogen bond donor, while the carbonyl oxygen is a hydrogen bond acceptor. Replacing the amide linkage (e.g., with a thioamide, ester, or a retro-amide) would fundamentally alter these properties and the molecule's electronic distribution and stability. Functional assays on other molecules have shown that amide modifications can be well-tolerated and even increase activity by enabling new hydrogen-bonding interactions. nih.gov

Aromatic Rings : The two phenyl rings are key recognition elements. Their hydrophobic nature facilitates binding to nonpolar pockets in a receptor, while their capacity for π–π stacking provides another mode of interaction. Modifying these rings—for example, by adding or removing substituents, or replacing a phenyl ring with a different aromatic system like pyridine (B92270) or thiazole (B1198619)—would directly impact these interactions. For instance, studies on other acetamide derivatives have shown that increasing the number of methyl groups on an aromatic ring can be beneficial for improving inhibitory activity. researchgate.net The introduction of a thiazole moiety into an N-phenylacetamide scaffold has also been shown to yield promising biological activity. mdpi.com

Computational Chemistry and Cheminformatics Approaches in N 2,5 Dimethoxyphenyl 2 4 Nitrophenyl Acetamide Research

Molecular Docking and Molecular Dynamics Simulations

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), like N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide, and a macromolecular target, typically a protein. nih.gov These methods are fundamental to structure-based drug design. nih.gov

Molecular docking predicts the preferred orientation and conformation of a ligand within a protein's binding site. nih.gov This process elucidates the specific molecular interactions that stabilize the ligand-protein complex. For a molecule with the structural features of this compound, several key interactions can be anticipated and analyzed. The nitro group and amide oxygen can act as hydrogen bond acceptors, while the amide hydrogen can serve as a hydrogen bond donor. The multiple aromatic rings in the structure are capable of forming hydrophobic and π-stacking interactions with complementary amino acid residues in the target's active site.

In studies of similar acetamide-containing scaffolds, specific binding modes have been characterized. For instance, research on acetamide (B32628)–sulfonamide conjugates designed as urease inhibitors revealed that these molecules form stable complexes through electrostatic interactions with nickel ions in the enzyme's active site and hydrogen bonds with surrounding residues. nih.govresearchgate.net A hypothetical docking study of this compound against a protein target would aim to identify such critical interactions.

Interaction TypePotential Interacting Group on CompoundPotential Interacting Amino Acid ResiduesSignificance
Hydrogen Bond (Acceptor)Nitro Group (O), Amide Carbonyl (O)Arg, Lys, His, Ser, Thr, TyrCrucial for binding specificity and affinity.
Hydrogen Bond (Donor)Amide Group (N-H)Asp, Glu, Gln, AsnContributes to orienting the ligand correctly.
Hydrophobic InteractionsPhenyl, Dimethoxyphenyl RingsAla, Val, Leu, Ile, Phe, TrpStabilizes the complex, often driving the initial binding event.
π-π StackingPhenyl, Dimethoxyphenyl RingsPhe, Tyr, Trp, HisProvides additional stabilization through aromatic ring interactions.

Following the prediction of a binding pose, docking algorithms employ scoring functions to estimate the binding affinity, typically expressed in kcal/mol. nih.gov A lower binding energy score indicates a more favorable and stable interaction. ksu.edu.sa

While docking provides a static snapshot, molecular dynamics (MD) simulations offer a dynamic view of the compound-target complex, assessing its stability and conformational flexibility over time. nih.gov Key parameters analyzed from MD simulations include:

Root Mean Square Deviation (RMSD): Measures the average deviation of the protein backbone and ligand atoms from their initial docked positions. A stable RMSD value over the simulation time suggests the complex is stable. nih.gov

Root Mean Square Fluctuation (RMSF): Indicates the fluctuation of individual amino acid residues, highlighting flexible regions of the protein upon ligand binding. nih.gov

These simulations can confirm whether the interactions predicted by docking are maintained over time and provide a more accurate estimation of binding free energy.

Computational MethodParameterIllustrative Value RangeInterpretation
Molecular DockingBinding Affinity (kcal/mol)-7.0 to -10.0Lower values suggest stronger, more favorable binding to the target protein. unar.ac.id
Molecular DynamicsComplex RMSD (Å)1.0 to 3.0 ÅA low and stable RMSD value indicates the ligand remains securely bound and the complex is stable.
Ligand RMSF (Å)< 2.0 ÅLow fluctuation values for the ligand suggest it maintains a stable conformation within the binding pocket.

In Silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction and Modeling

Before significant resources are invested in synthesizing and testing a compound, in silico ADMET prediction is used to evaluate its drug-like properties. drugdiscoverytoday.com These computational models flag molecules that are likely to have poor pharmacokinetic profiles, helping to prioritize candidates with a higher probability of success. researchgate.net

Pharmacokinetic parameters are often predicted based on the physicochemical properties of a molecule. Several established guidelines, such as Lipinski's Rule of Five, are used to assess "drug-likeness" and predict oral bioavailability. pensoft.net These rules evaluate properties including molecular weight (MW), the octanol-water partition coefficient (LogP), and the number of hydrogen bond donors and acceptors. Other important parameters like Topological Polar Surface Area (TPSA) are predictive of cell membrane permeability. nih.gov

Property / RulePredicted Value for C₁₇H₁₈N₂O₅GuidelineInterpretation
Molecular Weight (MW)330.34 g/mol< 500Compliant; favors good absorption and distribution.
LogP (Lipophilicity)2.85≤ 5Compliant; indicates a good balance between solubility and permeability. nih.gov
Hydrogen Bond Donors1≤ 5Compliant; supports membrane permeability.
Hydrogen Bond Acceptors6≤ 10Compliant; supports solubility.
Topological Polar Surface Area (TPSA)97.55 Ų≤ 140 ŲCompliant; suggests good oral bioavailability. nih.gov
Lipinski's Rule of Five0 Violations≤ 1 ViolationThe compound exhibits drug-like properties. pensoft.net

Computational models can predict the sites on a molecule most susceptible to metabolism by drug-metabolizing enzymes, particularly the Cytochrome P450 (CYP) family. For this compound, several metabolic transformations could be predicted. The nitro group is a common substrate for nitroreductases, which can reduce it to nitroso, hydroxylamino, and ultimately amino metabolites. researchgate.netnih.gov Additionally, the aromatic rings are potential sites for hydroxylation, and the methoxy (B1213986) groups could undergo O-demethylation. Identifying potential metabolites is crucial for understanding the compound's clearance mechanism and assessing whether metabolites could be active or toxic. frontiersin.org

Virtual Screening and Ligand-Based Drug Design Strategies for this compound Scaffolds

The chemical structure of this compound can serve as a starting point, or "scaffold," for the discovery of new, related compounds with potentially improved properties.

Virtual screening is a technique used to search large digital libraries of compounds to identify those that are likely to bind to a target of interest. mdpi.com If the 3D structure of the target is known, structure-based virtual screening can be performed by docking millions of compounds and prioritizing those with the best scores.

When the target structure is unknown, ligand-based drug design strategies are employed. nih.gov These methods rely on the knowledge of known active molecules to identify new ones. nih.gov

Quantitative Structure-Activity Relationship (QSAR): This approach develops mathematical models that correlate the chemical structures of a series of compounds with their biological activities. mdpi.com A QSAR model built around the acetamide scaffold could predict the activity of new derivatives based on their physicochemical properties. researchgate.net

Pharmacophore Modeling: A pharmacophore model defines the essential 3D arrangement of steric and electronic features (e.g., hydrogen bond acceptors, aromatic rings) necessary for biological activity. researchgate.net A pharmacophore derived from the active conformation of this compound could be used as a 3D query to find diverse molecules in a database that match these features and may therefore have similar activity.

These strategies enable the exploration of the chemical space around the this compound scaffold to identify novel lead compounds for further development. nih.govnih.gov

Applications of Machine learning and Artificial Intelligence in Compound Discovery and Optimization

Machine learning algorithms are adept at identifying complex patterns and relationships within large datasets, which is particularly useful in medicinal chemistry. mdpi.comeasychair.org These technologies can be applied to predict the physicochemical and biological properties of molecules, guide molecular design, and optimize synthetic routes. nih.govmdpi.com For a compound like this compound, AI and ML can be leveraged in several key areas.

One of the primary applications of machine learning in drug discovery is the development of Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models establish a mathematical relationship between the chemical structure of a compound and its biological activity. By training an ML algorithm on a dataset of compounds with known activities, a predictive QSAR model can be built to screen virtual libraries of related molecules, including novel derivatives of this compound, to identify those with the highest potential efficacy. preprints.org

In addition to compound design, machine learning can also be employed to predict Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties. chemrxiv.org Early prediction of these properties is crucial for reducing the high attrition rates in drug development. By analyzing the structural features of this compound, ML models can provide valuable insights into its likely ADMET profile, guiding further optimization efforts. nih.gov

The table below illustrates various machine learning models and their potential applications in the research of this compound and its analogs.

Machine Learning ModelApplication in Drug DiscoveryPotential Relevance for this compound
Random Forest QSAR modeling, prediction of bioactivity and toxicity.Predicting the biological activity of novel derivatives based on their structural features.
Support Vector Machines (SVM) Classification of active vs. inactive compounds, ADMET prediction.Classifying analogs as potentially toxic or non-toxic to guide compound selection.
Graph Neural Networks (GNNs) Molecular property prediction, de novo drug design.Generating novel molecular structures with optimized properties based on the core scaffold.
Recurrent Neural Networks (RNNs) Generation of novel chemical structures, retrosynthesis planning.Designing new molecules with desired characteristics and predicting efficient synthetic pathways. mdpi.com
Deep Neural Networks (DNNs) Prediction of compound-protein interactions, virtual screening.Identifying potential biological targets and screening large virtual libraries for active compounds.

The following table outlines key research findings where machine learning has been applied to areas relevant to the study of acetamide and nitrophenyl compounds.

Research AreaMachine Learning ApproachKey Findings
ADMET Prediction Various models (e.g., Random Forest, Gradient Boosting)Successful prediction of properties like solubility, permeability, and metabolic stability for small organic molecules, enabling early-stage filtering of candidates. chemrxiv.org
Virtual Screening Deep learning-based methodsEnhanced ability to identify hit compounds from large chemical libraries with greater accuracy than traditional methods.
De Novo Design Generative Adversarial Networks (GANs), Variational Autoencoders (VAEs)Generation of novel and diverse chemical structures with desired pharmacological profiles. nih.gov
Synthesis Planning Transformer-based modelsAccurate prediction of reaction outcomes and retrosynthetic pathways, accelerating the synthesis of target compounds. mdpi.com

Advanced Methodologies and Innovative Techniques in the Investigation of N 2,5 Dimethoxyphenyl 2 4 Nitrophenyl Acetamide

High-Throughput Screening (HTS) and High-Content Screening (HCS) Platforms for Analog Evaluation

High-Throughput Screening (HTS) and High-Content Screening (HCS) represent powerful platforms for the rapid evaluation of large libraries of chemical compounds to identify molecules with desired biological activities. nih.govmdpi.com In the context of N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide, these techniques are instrumental in screening analogs to delineate structure-activity relationships (SAR) and to identify derivatives with improved potency, selectivity, or other desirable properties.

HTS assays are typically designed to measure a single endpoint, such as the inhibition of a specific enzyme or the activation of a receptor, in a highly automated fashion. nih.govnih.gov For instance, a library of analogs of this compound could be screened for their ability to inhibit a target protein in a biochemical assay. The results of such a screen can be represented in a data table, as illustrated below, showcasing the inhibitory activity of a hypothetical set of analogs.

Table 1: Hypothetical High-Throughput Screening Data for Analogs of this compound

Compound ID R1 Group R2 Group % Inhibition at 10 µM
Analog-001 H H 45.2
Analog-002 Cl H 62.8
Analog-003 F H 58.1
Analog-004 H OCH3 75.4
Analog-005 H CF3 88.9

High-Content Screening (HCS), on the other hand, is an image-based approach that allows for the simultaneous measurement of multiple cellular parameters. nih.gov This technique provides a more detailed picture of a compound's effects on cellular morphology, protein localization, and other phenotypic changes. nih.gov When evaluating analogs of this compound, an HCS assay could be employed to assess their impact on a specific cellular pathway or to identify potential off-target effects by analyzing a panel of cellular markers. The multiparametric data generated from an HCS experiment can be summarized to highlight key cellular changes induced by the compounds.

Table 2: Illustrative High-Content Screening Profile of a Lead Analog

Parameter Measured Control Lead Analog (1 µM) Fold Change
Nuclear Translocation of Target Protein 15% 85% 5.7
Mitochondrial Membrane Potential 100% 92% 0.92
Cell Viability 100% 98% 0.98
Apoptosis Marker (Caspase-3 Activation) 5% 8% 1.6

Biophysical Techniques for Direct Interaction Studies (e.g., Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) Spectroscopy)

To validate the hits identified from screening campaigns and to gain a deeper understanding of the molecular interactions between this compound and its biological target, a suite of biophysical techniques is employed. These methods provide quantitative data on binding affinity, kinetics, and thermodynamics.

Surface Plasmon Resonance (SPR) is a label-free optical technique used to measure the binding kinetics and affinity of molecular interactions in real-time. nih.govresearchgate.net In a typical SPR experiment, the target protein is immobilized on a sensor chip, and a solution containing this compound or its analogs is flowed over the surface. The binding and dissociation of the compound are monitored by changes in the refractive index at the sensor surface. This allows for the determination of the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD).

Table 3: Exemplar Surface Plasmon Resonance Kinetic Data

Compound ka (M⁻¹s⁻¹) kd (s⁻¹) KD (nM)
This compound 1.2 x 10⁵ 2.5 x 10⁻³ 20.8
Lead Analog 3.5 x 10⁵ 1.8 x 10⁻⁴ 0.51

Isothermal Titration Calorimetry (ITC) is a thermodynamic technique that directly measures the heat released or absorbed during a binding event. unizar.esmalvernpanalytical.com By titrating a solution of this compound into a sample cell containing the target protein, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of binding. nih.govspringernature.com This provides a complete thermodynamic profile of the interaction, offering insights into the driving forces behind the binding event. nih.gov

Table 4: Representative Isothermal Titration Calorimetry Thermodynamic Parameters

Parameter Value
Stoichiometry (n) 1.05
Dissociation Constant (KD) 25 nM
Enthalpy Change (ΔH) -12.5 kcal/mol
Entropy Change (ΔS) -8.7 cal/mol·K

Nuclear Magnetic Resonance (NMR) Spectroscopy provides atomic-level information about molecular structure, dynamics, and interactions. chemicalbook.comrsc.org Techniques such as ligand-observe NMR (e.g., Saturation Transfer Difference) or protein-observe NMR (e.g., Chemical Shift Perturbation) can be used to confirm the direct binding of this compound to its target and to map the binding site on the protein surface.

Advanced Imaging Modalities for Preclinical Biodistribution and Target Engagement (e.g., PET/SPECT Imaging with Radiolabeled Derivatives)

To assess the in vivo behavior of this compound, advanced imaging techniques such as Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are invaluable. nih.govmdpi.com These non-invasive methods allow for the visualization and quantification of the biodistribution and target engagement of a drug candidate in living organisms.

This requires the synthesis of a radiolabeled derivative of the compound, for example, by incorporating a positron-emitting isotope like Carbon-11 (¹¹C) or Fluorine-18 (¹⁸F) for PET imaging. mdpi.comnih.gov The radiolabeled compound is then administered to a preclinical model, and the PET scanner detects the gamma rays produced by positron annihilation, allowing for the reconstruction of a 3D image of the tracer's distribution over time. nih.govnih.gov

PET imaging studies can provide crucial information on whether this compound reaches its intended target tissue and engages with its target protein in a living system. By measuring the uptake of the radiotracer in different organs, a biodistribution profile can be established. Furthermore, target engagement can be quantified by measuring the displacement of the radiotracer by a non-radiolabeled version of the drug or a known ligand for the target.

Table 5: Hypothetical PET Imaging Data for a Radiolabeled Analog

Organ Standardized Uptake Value (SUV) at 60 min post-injection
Brain 3.5
Heart 1.2
Liver 5.8
Kidneys 4.1
Muscle 0.8

Research Challenges and Future Trajectories for N 2,5 Dimethoxyphenyl 2 4 Nitrophenyl Acetamide

Overcoming Synthetic Complexities for Diverse Analog Generation

The generation of a diverse library of analogs for N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide is crucial for establishing robust structure-activity relationships (SAR). However, the synthesis of these analogs is not without its complexities. The core structure of the parent compound involves the formation of an amide bond between 2,5-dimethoxyaniline (B66101) and 4-nitrophenylacetic acid. While seemingly straightforward, challenges arise in achieving high yields and purity, especially when introducing a variety of substituents on either aromatic ring.

Key synthetic challenges include:

Substituent Effects: The electronic nature of substituents on both the aniline (B41778) and phenylacetic acid moieties can significantly influence the reactivity of the starting materials and the stability of intermediates. Electron-withdrawing groups can deactivate the aniline nitrogen, making acylation more difficult, while bulky substituents can introduce steric hindrance.

Reaction Conditions: Optimization of coupling reagents, solvents, and temperature is critical to minimize side reactions, such as the formation of impurities or degradation of the starting materials.

Purification: The purification of analogs with varying polarities can be challenging and may require a combination of chromatographic techniques to achieve the desired level of purity for biological testing.

Future synthetic strategies should focus on the development of more efficient and versatile synthetic routes. This could involve exploring novel coupling agents, microwave-assisted synthesis to accelerate reaction times and improve yields, and the use of solid-phase synthesis to facilitate the rapid generation of a large number of analogs. A systematic approach to analog design, as outlined in the table below, will be essential for comprehensively exploring the chemical space around the parent compound.

Modification Site Proposed Substituents Rationale
2,5-dimethoxyphenyl ring-OCH3 variations (e.g., -OC2H5, -O-iso-propyl), Halogens (F, Cl, Br), Alkyl groups (CH3, C2H5)To probe the influence of electronics and sterics on target binding and metabolic stability.
4-nitrophenyl ring-NO2 variations (e.g., -NH2, -CN, -SO2NH2), Positional isomers (2-nitro, 3-nitro)To investigate the role of the nitro group in biological activity and explore alternative hydrogen bonding interactions.
Acetamide (B32628) linkerN-methylation, Replacement with alternative linkers (e.g., thioamide, reverse amide)To assess the importance of the amide bond for target engagement and to modify pharmacokinetic properties.

This table presents a hypothetical framework for analog generation aimed at systematically exploring the structure-activity relationship of this compound.

Addressing Specificity and Selectivity in Biological Activity Profiles

A critical challenge in the development of any bioactive compound is ensuring its specificity and selectivity towards the intended biological target. For this compound, a thorough understanding of its biological activity profile is paramount. Preliminary screenings may reveal a range of biological effects, but it is the selective modulation of a specific target or pathway that often translates to therapeutic potential while minimizing off-target effects.

Future research must focus on:

Comprehensive Target Identification: Utilizing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify the primary molecular target(s) of the compound.

Selectivity Profiling: Screening the compound and its analogs against a broad panel of related and unrelated targets (e.g., kinases, GPCRs, ion channels) to determine its selectivity profile.

Structure-Based Design: Once a primary target is identified, using structural biology techniques like X-ray crystallography or cryo-electron microscopy to elucidate the binding mode of the compound. This information can then guide the design of more potent and selective analogs.

The goal is to develop a clear understanding of which structural features of this compound contribute to its desired biological activity and which may lead to undesirable off-target interactions.

Integration of Multi-Omics Data (Genomics, Proteomics, Metabolomics) in Mechanistic Investigations

To gain a holistic understanding of the mechanism of action of this compound, it is essential to move beyond single-target-based assays and embrace a systems-level approach. The integration of multi-omics data provides a powerful platform for elucidating the broader biological consequences of compound treatment. uv.esnih.gov

Genomics and Transcriptomics: Can reveal changes in gene expression profiles upon compound treatment, highlighting the cellular pathways and biological processes that are modulated. nih.gov

Proteomics: Can identify changes in protein expression and post-translational modifications, providing insights into the downstream effects of target engagement. nih.gov

The challenge lies in the effective integration and interpretation of these large and complex datasets. uv.es Future research will require the use of sophisticated bioinformatics tools and computational modeling to construct network-based models of the compound's mechanism of action. This will enable a deeper understanding of its on- and off-target effects and may reveal novel biomarkers for assessing its activity in more complex biological systems.

Development of Novel Chemical Probes and Research Tools Based on the Compound

A well-characterized bioactive molecule can serve as a valuable research tool to probe biological systems. scispace.comolemiss.edurjpbr.com Developing chemical probes based on the this compound scaffold can facilitate a deeper understanding of its biological target and associated pathways.

Key considerations for developing chemical probes include:

Affinity and Selectivity: The probe must retain high affinity and selectivity for its intended target.

Minimal Perturbation: The addition of a reporter tag (e.g., a fluorophore, biotin, or a photo-crosslinker) should not significantly alter the compound's biological activity or binding mode.

Cellular Permeability: For use in cellular assays, the probe must be able to cross the cell membrane.

Future efforts in this area should focus on the strategic design and synthesis of a suite of chemical probes. For example, a fluorescently labeled version of the compound could be used for cellular imaging to visualize its subcellular localization. A biotinylated analog could be used for affinity pull-down experiments to identify binding partners. A photo-affinity labeled probe could be used to covalently label the target protein, facilitating its identification and characterization.

Probe Type Reporter Tag Application Key Design Consideration
Fluorescent Probee.g., FITC, RhodamineCellular imaging, localization studiesLinker length and attachment point to minimize steric hindrance.
Affinity Probee.g., BiotinTarget identification, pull-down assaysReversible binding to allow for elution of the target protein.
Photo-affinity Probee.g., Benzophenone, DiazirineCovalent labeling of the target proteinPhotoreactive group positioned to react with the target upon UV irradiation.

This table outlines potential chemical probes derived from this compound and their applications in mechanistic studies.

Conceptual Framework for Translational Research on this compound (Excluding Clinical Development Pathways)

Translational research aims to bridge the gap between basic scientific discoveries and their practical application. nih.gov For this compound, a conceptual framework for translational research, excluding clinical development, would focus on moving the compound from a laboratory curiosity to a well-validated research tool with potential for future therapeutic exploration.

This framework would involve a phased approach:

Phase T0: Basic Research: This phase encompasses the initial synthesis, chemical characterization, and preliminary biological screening of the compound and its analogs. The primary goal is to identify a lead compound with promising activity and a well-defined SAR.

Phase T1: Preclinical Research (Non-human/In vitro): This phase focuses on in-depth mechanistic studies using in vitro models and cell-based assays. ucla.edu This includes target identification and validation, selectivity profiling, and the use of multi-omics approaches to understand the compound's mechanism of action. The development and utilization of chemical probes are also key activities in this phase.

Phase T2: Proof-of-Concept in Animal Models: Once a clear mechanism of action has been established, the next step is to evaluate the compound's efficacy and target engagement in relevant animal models of disease. This phase aims to establish a clear link between the compound's molecular mechanism and its physiological effects.

Phase T3: Development of Biomarkers: A crucial aspect of translational research is the development of biomarkers that can be used to monitor the compound's activity and its effects on the biological system. These could be molecular (e.g., changes in gene or protein expression) or physiological markers.

By systematically progressing through these translational phases, researchers can build a comprehensive data package that thoroughly characterizes the scientific value and potential of this compound as a research compound, laying a solid foundation for any future considerations of its therapeutic utility.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)acetamide, and how can reaction conditions be optimized?

  • Methodology : The compound can be synthesized via nucleophilic substitution or condensation reactions. A common approach involves reacting 2,5-dimethoxyaniline with 4-nitrophenylacetic acid derivatives in the presence of coupling agents (e.g., DCC or EDC) under inert conditions. Solvent choice (e.g., DMF or THF) and temperature (60–80°C) significantly impact yield. Post-synthesis purification via column chromatography with ethyl acetate/hexane gradients is recommended .

Q. Which spectroscopic techniques are critical for characterizing this compound, and what key data should be prioritized?

  • Methodology :

  • NMR : Analyze 1H^1H- and 13C^{13}C-NMR to confirm aromatic protons (δ 6.5–8.5 ppm) and acetamide carbonyl (δ ~170 ppm).
  • IR : Validate the presence of nitro (1520–1350 cm1^{-1}) and amide (1650–1600 cm1^{-1}) groups.
  • Mass Spectrometry : Confirm molecular ion peaks (e.g., ESI-MS) and fragmentation patterns.
  • X-ray Crystallography : Use software like OLEX2 to resolve crystal structures and verify bond angles/distances .

Q. How does the compound’s stability vary under different storage conditions?

  • Methodology : Conduct accelerated stability studies by exposing the compound to light, humidity (40–75% RH), and temperature (4°C, 25°C, 40°C) over 4–12 weeks. Monitor degradation via HPLC and track changes in nitro group integrity (UV-Vis at 270–300 nm). Store in amber vials at –20°C under nitrogen for long-term stability .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported biological activity data for this compound?

  • Methodology :

  • Dose-Response Analysis : Perform assays (e.g., IC50_{50}) across multiple concentrations to identify non-linear effects.
  • Target Validation : Use CRISPR/Cas9 knockout models to confirm specificity for suspected enzymes (e.g., kinases).
  • Meta-Analysis : Compare data across studies using standardized protocols (e.g., OECD guidelines) and adjust for variables like cell line heterogeneity or solvent effects (DMSO vs. ethanol) .

Q. How can computational modeling predict the compound’s interaction with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to proteins (e.g., cytochrome P450). Prioritize binding poses with low RMSD values.
  • MD Simulations : Run GROMACS simulations to assess stability of ligand-protein complexes over 100 ns.
  • QSAR : Corrogate substituent effects (e.g., nitro vs. methoxy) on activity using Hammett constants .

Q. What experimental designs are optimal for elucidating the compound’s mechanism of action in enzyme inhibition?

  • Methodology :

  • Kinetic Studies : Measure KmK_m and VmaxV_{max} via Lineweaver-Burk plots under varying substrate concentrations.
  • Fluorescence Quenching : Monitor tryptophan residues in target enzymes (e.g., COX-2) to confirm binding.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (KdK_d) and thermodynamic parameters .

Q. How can in vivo toxicity be systematically evaluated for this nitroaromatic compound?

  • Methodology :

  • Acute Toxicity : Administer escalating doses (10–100 mg/kg) in rodent models (e.g., Sprague-Dawley rats) over 14 days. Monitor organ histopathology (liver, kidneys) and hematological parameters.
  • Genotoxicity : Conduct Ames tests with TA98 and TA100 strains to assess mutagenic potential .

Methodological Notes

  • Synthesis Optimization : Adjust molar ratios (1:1.2 for amine:acid) and use microwave-assisted synthesis to reduce reaction time .
  • Data Reproducibility : Include internal controls (e.g., known inhibitors) in biological assays to normalize inter-lab variability .
  • Structural Analysis : Cross-validate crystallographic data with DFT calculations (e.g., Gaussian 16) to resolve electronic effects of nitro and methoxy groups .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.